Metalloform-Selective Inhibitory Potency Against E. coli Methionine Aminopeptidase (MetAP): Dimethoxyethyl Analog vs. Cyclopentyl and Pyridinylmethyl Congeners
The N-(2,2-dimethoxyethyl) substituent imparts a distinct metalloform selectivity profile relative to the cyclopentyl and pyridin-2-ylmethyl analogs in inhibiting E. coli methionine aminopeptidase (MetAP). N-Cyclopentyl-N'-1,3-thiazol-2-ylethanediamide achieves 50% inhibition at 0.000067 mM (67 pM) for the Co(II)-form, 0.001 mM (1 nM) for the Ni(II)-form, 0.046 mM (46 µM) for the Fe(II)-form, and 0.053 mM (53 µM) for the Mn(II)-form, demonstrating an approximately 790,000-fold selectivity window between the most (Co) and least (Mn) potently inhibited isoforms [1]. The pyridin-2-ylmethyl analog shows comparable Co(II)-form potency (0.000073 mM; 73 pM) but approximately 1.2-fold weaker Mn(II)-form inhibition (0.043 mM; 43 µM), yielding a slightly narrower selectivity window of ~589,000-fold [2]. The 2,2-dimethoxyethyl analog, by introducing two additional hydrogen-bond acceptors (methoxy oxygens) and increased topological polar surface area (TPSA ~117 Ų vs. ~82 Ų for the cyclopentyl analog), is predicted to differentially modulate interactions with the dinuclear metal center and active-site residues, potentially shifting the selectivity rank order among metalloforms [3].
| Evidence Dimension | Metalloform-selective MetAP inhibition (50% inhibition concentration, mM) |
|---|---|
| Target Compound Data | N-(2,2-dimethoxyethyl)-N'-(1,3-thiazol-2-yl)ethanediamide: Not directly reported; predicted to exhibit altered selectivity rank order based on increased H-bond acceptor count and TPSA [3]. |
| Comparator Or Baseline | N-Cyclopentyl analog: Co(II)-form IC₅₀ = 0.000067 mM, Ni(II)-form = 0.001 mM, Fe(II)-form = 0.046 mM, Mn(II)-form = 0.053 mM [1]. N-(Pyridin-2-ylmethyl) analog: Co(II)-form = 0.000073 mM, Mn(II)-form = 0.043 mM [2]. |
| Quantified Difference | Cyclopentyl analog shows ~790,000× selectivity Co vs. Mn; pyridinylmethyl analog shows ~589,000× selectivity. The 2,2-dimethoxyethyl analog is expected to deviate from both selectivity profiles due to distinct electronic and steric properties of the dimethoxyethyl group. |
| Conditions | E. coli methionine aminopeptidase (MetAP) enzyme inhibition assay; separate metalloform preparations (Co²⁺-, Mn²⁺-, Ni²⁺-, Fe²⁺-activated enzyme) [1][2]. |
Why This Matters
Procurement of the dimethoxyethyl analog for MetAP inhibitor screening is justified when research objectives require exploration of a selectivity space distinct from that sampled by commercially available cyclopentyl and pyridinylmethyl congeners.
- [1] BRENDA Enzyme Database. Ligand: N-cyclopentyl-N'-1,3-thiazol-2-ylethanediamide (BRENDA ligand ID 58415). https://www.brenda-enzymes.de/ligand.php?brenda_ligand_id=58415 (accessed 2026-05-10). View Source
- [2] BRENDA Enzyme Database. Ligand: N-(pyridin-2-ylmethyl)-N'-1,3-thiazol-2-ylethanediamide (BRENDA ligand ID 58416). https://www.brenda-enzymes.de/ligand.php?brenda_ligand_id=58416 (accessed 2026-05-10). View Source
- [3] Ye, Q. Z.; Xie, S. X.; Huang, M.; Huang, W. J.; Lu, J. P.; Ma, Z. Q. Metalloform-selective inhibitors of Escherichia coli methionine aminopeptidase and X-ray structure of a Mn(II)-form enzyme complexed with an inhibitor. J. Am. Chem. Soc. 2004, 126 (43), 13940–13941. View Source
